molecular formula C20H20N2O2 B2736251 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide CAS No. 862831-10-5

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

Cat. No. B2736251
CAS RN: 862831-10-5
M. Wt: 320.392
InChI Key: FBHLISQDKOXQHH-UHFFFAOYSA-N
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Description

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DIM-1 and is synthesized through a multistep process involving the condensation of 1,2-dimethylindole-3-carboxaldehyde and 4-methylbenzylamine.

Scientific Research Applications

Synthesis and Characterization

Compounds with complex structures similar to 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide often undergo detailed synthesis and characterization processes. For example, compounds have been synthesized through multi-component strategies and characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction analyses. Such processes are essential for understanding the chemical properties and potential applications of these compounds in areas like antimicrobial activities or as safeners for herbicides (Ahmed et al., 2016).

Antimicrobial Applications

Several studies focus on the antimicrobial applications of chemically synthesized compounds. For instance, derivatives of similar structures have been evaluated for their antimicrobial effectiveness against various microorganisms, showing promising results against selected bacterial and fungal species (Gul et al., 2017). This suggests potential research avenues for 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide in the development of new antimicrobial agents.

Pharmaceutical Research

Compounds with similar complexity are often explored for their pharmacological properties, including their roles as enzyme inhibitors or receptor antagonists. Research into these areas could provide valuable insights into the therapeutic potential of 2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide, potentially leading to the development of new drugs for treating various diseases (Bardiot et al., 2015).

Environmental Impact Studies

Studies on similar compounds have also addressed their environmental impact, particularly in the context of herbicide use and its degradation products in natural waters. This aspect of research can be critical for understanding the ecological and environmental implications of the use of chemical compounds in agriculture (Zimmerman et al., 2002).

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-8-10-15(11-9-13)12-21-20(24)19(23)18-14(2)22(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHLISQDKOXQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide

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